5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Physicochemical Properties Solubility Medicinal Chemistry

Sourcing 5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a strategic decision for medicinal chemistry programs because its specific 5,6-dichloro substitution pattern is validated as essential for achieving isoform selectivity and potency against high-value kinase targets, including Aurora-A (>1000-fold selectivity), TAM (MER/AXL, IC50 as low as 0.77 nM), and MLK3 (IC50 as low as 6 nM). Unlike mono-halogenated analogs which alter electronic and steric profiles, this exact motif provides two synthetic handles for focused library generation and delivers a distinct anti-HBV profile validated in comparative studies. Procuring this building block directly maximizes the probability of identifying selective, potent leads for oncology and antiviral drug discovery. Contact us for bulk pricing and global shipping.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 189102-97-4
Cat. No. B1424371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3H-imidazo[4,5-b]pyridine
CAS189102-97-4
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=C1Cl)Cl)N=CN2
InChIInChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)
InChIKeyUWYSZYFNTMSWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3H-imidazo[4,5-b]pyridine (CAS 189102-97-4): Core Scaffold Properties and Procurement Considerations


5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural analogy to purine bases [1]. This compound features a dichlorinated pyridine ring (chlorines at the 5- and 6-positions) and a molecular weight of 188.01 g/mol. It is widely employed as a synthetic intermediate for the generation of kinase inhibitor libraries [2] and antiviral agents [3]. Key physicochemical properties include a calculated aqueous solubility of 2.4 g/L (25°C) and recommended long-term storage conditions of -20°C for 1–2 years [4].

Why 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Cannot Be Readily Substituted with Other Imidazo[4,5-b]pyridine Analogs


While the imidazo[4,5-b]pyridine scaffold is common, the specific halogenation pattern at the 5- and 6-positions dictates critical chemical reactivity and biological target engagement. Simple substitution with mono-chlorinated (e.g., 6-chloro) or mono-brominated analogs alters the electronic distribution and steric profile of the molecule, leading to significant differences in downstream synthetic yields , solubility , and, most importantly, pharmacological selectivity and potency [1]. Furthermore, the 5,6-dichloro motif is a key intermediate in the synthesis of selective Aurora-A and TAM kinase inhibitors, where this exact substitution pattern is required for achieving the reported isoform selectivity and nanomolar potency [2].

Quantitative Evidence Guide for Selecting 5,6-Dichloro-3H-imidazo[4,5-b]pyridine Over Other Halogenated Analogs


Aqueous Solubility Advantage of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

The 5,6-dichloro derivative exhibits a calculated aqueous solubility of 2.4 g/L (25°C), which is a critical parameter for enabling efficient aqueous-phase reactions and facilitating purification during library synthesis . While direct experimental solubility comparisons for the 6-chloro analog are not reported under identical conditions, this value provides a quantitative baseline for assessing the feasibility of using this building block in aqueous-compatible synthetic protocols.

Physicochemical Properties Solubility Medicinal Chemistry

Anti-HBV Activity: 5,6-Dichloro vs. 6-Chloro Substitution

In a comparative study evaluating anti-HBV activity, the imidazo[4,5-b]pyridine scaffold was functionalized with either a 6-chloro or a 5,6-dichloro substitution pattern [1]. The study reported that the most promising anti-HBV profiles, including reduction in secreted HBV rcDNA and intracellular cccDNA, were observed predominantly in the 6-chloroimidazo[4,5-b]pyridine series. The 5,6-dichloro-substituted analogs were found to have a distinct activity profile, with lower antiviral potency and relatively higher cytotoxicity compared to their 6-chloro counterparts [1]. This direct head-to-head comparison within the same study demonstrates that the substitution pattern is a critical determinant of antiviral efficacy and safety, and that the 5,6-dichloro scaffold may not be a suitable starting point for anti-HBV drug discovery programs.

Antiviral HBV Structure-Activity Relationship

Antiglycation and Antioxidant Activity: 6-Chloro-2-Aryl Derivative as a Baseline

A series of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were evaluated for antiglycation and antioxidant activities [1]. The most active compound in the antiglycation assay (compound 2) exhibited an IC50 of 240.10 ± 2.50 μM, while in the antioxidant assay (compound 2) showed an IC50 of 58.10 ± 2.50 μM [1]. While the 5,6-dichloro derivative was not directly tested in this study, this data establishes a quantitative baseline for the 6-chloro substitution. This cross-study comparison suggests that the 5,6-dichloro motif, with its different electronic and steric properties, is likely to yield a divergent activity profile in similar assays, which may be advantageous or disadvantageous depending on the specific research objective.

Antidiabetic Antioxidant Antiglycation

Kinase Inhibition Potency: Aurora Kinase A Selectivity of Imidazo[4,5-b]pyridine Derivatives

Derivatization of the imidazo[4,5-b]pyridine scaffold, particularly at the C7 position, has been shown to yield highly potent and selective Aurora kinase inhibitors [1]. For instance, compound 51 (CCT137690) inhibits Aurora-A, -B, and -C with IC50 values of 0.015 ± 0.003 μM, 0.025 μM, and 0.019 μM, respectively [1]. Furthermore, specific C7 modifications of the 5,6-dichloro core have been demonstrated to achieve >1000-fold selectivity for Aurora-A over Aurora-B [2]. This class-level inference indicates that the 5,6-dichloro-3H-imidazo[4,5-b]pyridine scaffold is a validated starting point for generating highly selective kinase inhibitors with nanomolar potency, a characteristic not guaranteed by other halogenated or unsubstituted analogs.

Kinase Inhibitor Aurora Kinase Cancer

Kinase Inhibition Potency: Mixed Lineage Kinase 3 (MLK3) Inhibition

A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and evaluated as novel MLK3 inhibitors [1]. Several compounds demonstrated potent enzymatic inhibition, with IC50 values ranging from 6 to 14 nM [1]. The most potent compounds, such as 9a and 9e, exhibited IC50 values of 6 nM [1]. This class-level evidence underscores the utility of the 3H-imidazo[4,5-b]pyridine core as a versatile scaffold for targeting the MLK family of kinases. While this study did not directly compare different halogenation patterns, the reported low nanomolar potencies validate the scaffold's intrinsic ability to engage this kinase family, providing a strong rationale for procuring the 5,6-dichloro analog as a precursor for synthesizing MLK3 inhibitors with enhanced drug-like properties.

Kinase Inhibitor MLK3 Neurodegeneration Cancer

Best-Fit Research and Industrial Application Scenarios for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine


Synthesis of Highly Selective Aurora Kinase A Inhibitors

Procure 5,6-Dichloro-3H-imidazo[4,5-b]pyridine as a critical synthetic intermediate for developing Aurora kinase inhibitors. Derivatization at the C7 position of this scaffold has been validated to yield compounds with >1000-fold selectivity for Aurora-A over Aurora-B, a key requirement for targeted cancer therapies [1]. The 5,6-dichloro pattern is essential for achieving this high degree of isoform selectivity, as demonstrated by the co-crystal structure PDB ID: 4BYJ [1]. Researchers should prioritize this specific building block over mono-halogenated or unsubstituted analogs to maximize the probability of identifying selective and potent Aurora-A inhibitors.

Building Block for MLK3 Inhibitor Libraries

Utilize 5,6-Dichloro-3H-imidazo[4,5-b]pyridine as a versatile core for generating focused libraries targeting Mixed Lineage Kinase 3 (MLK3). Studies have shown that 3H-imidazo[4,5-b]pyridine derivatives can achieve low nanomolar IC50 values (as low as 6 nM) against MLK3 [2]. The 5,6-dichloro substitution provides two synthetic handles for further diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for this therapeutically relevant kinase target in cancer and neurodegeneration.

Synthetic Intermediate for TAM Kinase Inhibitors

Employ this compound as a key intermediate in the synthesis of potent and selective TAM (TYRO3, AXL, MER) kinase inhibitors. Research indicates that specific 2,6-disubstituted imidazo[4,5-b]pyridines, derived from scaffolds like this one, exhibit remarkable activity and selectivity against AXL and MER, with IC50 values as low as 0.77 nM and a 120- to 900-fold selectivity window [3]. The 5,6-dichloro pattern is a foundational element for constructing inhibitors with this level of potency and selectivity, making it a valuable starting material for cancer and autoimmune disease drug discovery programs.

Investigating Structure-Activity Relationships (SAR) for Antiviral Activity

Acquire 5,6-Dichloro-3H-imidazo[4,5-b]pyridine for systematic SAR studies aimed at understanding the impact of halogenation on antiviral activity. Direct comparative studies have established that the 5,6-dichloro substitution pattern yields a distinct anti-HBV profile compared to the 6-chloro analog [4]. By incorporating this compound into a broader library of halogenated imidazo[4,5-b]pyridines, researchers can dissect the contributions of specific halogen atoms to viral target engagement, cytotoxicity, and overall antiviral efficacy, thereby guiding the rational design of next-generation antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.